2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide is a compound that features a thiazole ring, a piperazine ring, and an acetamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-benzylpiperazine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and piperazine-containing molecules. For example:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide may offer unique properties, such as a different spectrum of biological activity or improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14(18-16-17-6-11-23-16)15(22)20-9-7-19(8-10-20)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVEFUUIGFCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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